molecular formula C22H26N6O2 B5545641 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine

4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine

Cat. No. B5545641
M. Wt: 406.5 g/mol
InChI Key: YVZJWXMWWRSZHQ-UHFFFAOYSA-N
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Description

The compound is related to a class of chemicals that have been explored for various pharmacological and chemical properties. Research in this area often focuses on the synthesis of novel compounds with potential biological activities, characterization of their molecular structure, and analysis of their chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including condensation and cyclo-condensation processes. For example, Rajkumar et al. (2014) described a synthesis method for 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives using a four-component cyclo-condensation, highlighting the complexity of synthesizing such molecules (Rajkumar, A., Kamaraj, A., & Krishnasamy, K., 2014).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray crystallography and DFT studies. For instance, the crystal and molecular structure of a related compound was reported by Richter et al. (2023), providing detailed insights into its geometric configuration (Richter, A., Goddard, R., Schönefeld, R., Imming, P., & Seidel, R. W., 2023).

Scientific Research Applications

Synthesis of Novel Compounds

  • A study focused on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, highlighting the process of creating new heterocyclic compounds with anti-inflammatory and analgesic activities. These compounds were evaluated for their cyclooxygenase inhibition and exhibited significant COX-2 selectivity, along with analgesic and anti-inflammatory activities comparable to standard drugs (Abu‐Hashem et al., 2020).

Antimicrobial and Antiviral Activities

  • Another study detailed the synthesis of dimethyl derivatives of imidazolinone herbicides, developing efficient gas chromatographic methods for trace level analysis of these herbicides in various matrices. This research underscores the importance of chemical modifications for improving the detection and analysis of compounds with potential environmental and health impacts (Anisuzzaman et al., 2000).

Pharmacological Investigations

  • Research into pyrano[2,3-d]pyrimidine and pyrano[2,3-d]pyrimidine-5-one derivatives as new fused heterocyclic systems was conducted to explore their chemical and pharmacological activities, including antioxidant and anticancer evaluations. Such studies demonstrate the therapeutic potential of novel synthetic compounds (Mahmoud et al., 2017).

Synthesis and Structural Analysis

  • The synthesis and structural characterization of "methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate" were reported, focusing on a compound obtained as a side product in the synthesis of an antitubercular agent. This study illustrates the importance of characterizing unintended products that may have unique structural or pharmacological properties (Richter et al., 2023).

properties

IUPAC Name

[4-[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-15-16(2)28(14-23-15)21-13-20(24-17(3)25-21)26-9-11-27(12-10-26)22(29)18-7-5-6-8-19(18)30-4/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZJWXMWWRSZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-methoxyphenyl)methanone

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